Product packaging for 4-Bromo-2-(difluoromethyl)pyrimidine(Cat. No.:CAS No. 1816289-47-0)

4-Bromo-2-(difluoromethyl)pyrimidine

Cat. No.: B3247379
CAS No.: 1816289-47-0
M. Wt: 208.99 g/mol
InChI Key: GZRIPLFPDDWLME-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)pyrimidine is a valuable chemical building block in medicinal chemistry and drug discovery research. The pyrimidine ring is a privileged scaffold in therapeutics and is a core component of nucleic acids and many bioactive molecules . This compound features two key functional groups: a bromine atom at the 4-position and a difluoromethyl group at the 2-position. The bromo substituent is a reactive handle that enables further structural diversification through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, or through nucleophilic aromatic substitution (SNAr) . These reactions allow researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. The difluoromethyl group is a key motif in modern drug design. The high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond can influence a molecule's electronic properties, metabolic stability, and its ability to penetrate cell membranes . Fluorinated pyrimidines, in particular, have demonstrated significant biological activity. For instance, analogs like 5-fluorouracil are widely used anticancer agents that work by inhibiting thymidylate synthase and incorporating into RNA and DNA, leading to cell death . Furthermore, recent research on novel bromo-pyrimidine analogs has shown potent in vitro cytotoxic activity against various human cancer cell lines, including HCT116 (human colon cancer) and A549 (human lung cancer), and some have been identified as potent Bcr/Abl tyrosine kinase inhibitors, presenting potential leads for anticancer therapy . The structural features of this compound make it a promising intermediate for researchers developing new therapeutic agents targeting cancers, infections, and other diseases . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrF2N2 B3247379 4-Bromo-2-(difluoromethyl)pyrimidine CAS No. 1816289-47-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(difluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF2N2/c6-3-1-2-9-5(10-3)4(7)8/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRIPLFPDDWLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties of 4 Bromo 2 Difluoromethyl Pyrimidine

The specific physicochemical properties of 4-Bromo-2-(difluoromethyl)pyrimidine are crucial for its handling, reactivity, and application in synthesis. While detailed experimental data for this specific isomer is not widely published, data for the closely related isomer, 4-Bromo-6-(difluoromethyl)pyrimidine, provides some context. It is important to note that the properties of the 2-substituted isomer may differ.

PropertyValue
Molecular FormulaC₅H₃BrF₂N₂
Molecular Weight208.99 g/mol cymitquimica.com
AppearanceData not available
Melting PointData not available
Boiling PointData not available
SolubilityData not available
CAS NumberData not available

Reaction Chemistry and Mechanistic Investigations of 4 Bromo 2 Difluoromethyl Pyrimidine

Reactivity of the Bromine Substituent at C4

The bromine atom at the C4 position of the pyrimidine (B1678525) ring is an excellent leaving group, making this position the primary site for chemical modification. Its reactivity is primarily exploited through two major classes of reactions: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry. The reaction proceeds on aryl halides that are activated by electron-withdrawing groups, a condition perfectly met by the 4-bromo-2-(difluoromethyl)pyrimidine scaffold. pressbooks.publibretexts.org The two nitrogen atoms in the pyrimidine ring, along with the potent inductive effect of the difluoromethyl group, significantly lower the electron density of the ring, facilitating attack by nucleophiles. youtube.com

The most common pathway for SNAr reactions on activated aromatic systems is a two-step addition-elimination mechanism that proceeds through a stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.govlibretexts.org

In the first step, the nucleophile attacks the carbon atom bearing the leaving group (C4 in this case), breaking the aromaticity of the ring and forming a tetrahedral intermediate. libretexts.orglibretexts.org This intermediate is a resonance-stabilized carbanion, the Meisenheimer complex. The negative charge is delocalized across the pyrimidine ring and, crucially, onto the electronegative nitrogen atoms, which provides significant stabilization. youtube.comstackexchange.com The presence of the additional electron-withdrawing -CHF₂ group at the C2 position further stabilizes this anionic intermediate, enhancing the reactivity of the substrate towards nucleophilic attack.

The second step involves the elimination of the bromide leaving group, which restores the aromaticity of the pyrimidine ring and yields the final substitution product. libretexts.org While these intermediates are often transient and not directly observable for reactions with good leaving groups like bromide, their existence is foundational to understanding the reactivity. nih.govresearchgate.net Computational studies and the isolation of stable Meisenheimer complexes in related systems with poor leaving groups provide strong evidence for this pathway. nih.govnih.govbris.ac.uk

The addition-elimination mechanism is the operative pathway for most SNAr reactions involving this compound. pressbooks.puborgoreview.com This two-stage process is initiated by the addition of a nucleophile to the electron-deficient pyrimidine ring, followed by the elimination of the bromide ion. orgoreview.comcsbsju.edu

Step 1 (Addition): A nucleophile (Nu⁻) attacks the C4 carbon, which is bonded to the bromine atom. This is typically the rate-determining step. stackexchange.commasterorganicchemistry.com The aromatic π-system is disrupted, leading to the formation of the negatively charged Meisenheimer complex. orgoreview.comyoutube.com The stability of this intermediate is paramount for the reaction to proceed. stackexchange.com

Step 2 (Elimination): The leaving group (Br⁻) is expelled, and the aromaticity of the pyrimidine ring is restored. csbsju.eduyoutube.com

The reaction is facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can effectively stabilize the negative charge of the intermediate through resonance. pressbooks.puborgoreview.com In this compound, the ring nitrogens act as powerful activating groups, analogous to nitro groups in benzene (B151609) systems, making the C4 position highly reactive. youtube.comstackexchange.com

An alternative, though less common, mechanism for nucleophilic substitution on aromatic rings is the elimination-addition pathway, which proceeds through a highly reactive aryne or, in the case of heteroaromatics, a hetaryne intermediate. pressbooks.pub This mechanism typically requires very strong basic conditions and is generally observed on aryl halides that are not activated by electron-withdrawing groups.

The process involves two steps:

Elimination: A strong base abstracts a proton from the position adjacent (ortho) to the leaving group. Subsequent elimination of the halide leads to the formation of a "hetaryne" intermediate, a pyrimidine ring containing a formal triple bond. pressbooks.pub

Addition: The nucleophile then adds to one of the carbons of the triple bond, followed by protonation to give the final product. pressbooks.pub

For this compound, the SNAr pathway via a Meisenheimer complex is strongly favored due to the electronic activation of the ring. The acidity of the ring protons is increased, but the conditions required for hetaryne formation are typically much harsher than those needed for the addition-elimination reaction. Therefore, the elimination-addition mechanism is not a commonly encountered pathway for this specific compound under typical nucleophilic substitution conditions.

In reactions involving this compound, the primary mechanistic consideration is regiochemistry rather than stereochemistry. The SNAr reaction itself occurs at a planar sp²-hybridized carbon and proceeds through a planar intermediate, so it does not create a new stereocenter at the substitution site.

The regioselectivity of nucleophilic attack on pyrimidines substituted with leaving groups at both the C2 and C4 positions is a well-studied phenomenon. In most cases, nucleophilic attack occurs preferentially at the C4 position. nih.govgoogle.comstackexchange.com This preference can be explained by examining the stability of the Meisenheimer intermediates formed upon attack at each position.

Attack at C4: The negative charge in the resulting intermediate is delocalized over both nitrogen atoms (at positions 1 and 3) and the carbon skeleton. This extensive delocalization provides substantial stabilization. stackexchange.com

Attack at C2: When the nucleophile attacks the C2 position, the negative charge is primarily stabilized by the adjacent nitrogen at position 1 and the para nitrogen at position 4 is less effective in delocalization.

Frontier molecular orbital theory also supports this observation, indicating that the lowest unoccupied molecular orbital (LUMO) has a larger coefficient at the C4 carbon compared to the C2 carbon, making it the more electrophilic site and more susceptible to nucleophilic attack. stackexchange.comwuxiapptec.com The presence of the -CHF₂ group at C2 further enhances the electrophilicity of the ring, but the inherent reactivity preference for the C4 position in pyrimidines generally dictates the regiochemical outcome. nih.gov

The bromine substituent at C4 serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are powerful tools for the synthesis of complex pyrimidine derivatives. youtube.com The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst. youtube.com

Suzuki-Miyaura Coupling: This reaction couples the pyrimidine with boronic acids or their esters to form C-C bonds. nih.govrsc.org It is widely used due to the stability and low toxicity of the boron reagents. nih.gov Various aryl and heteroaryl groups can be introduced at the C4 position under standard conditions. mdpi.commdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling with Halopyrimidines This table presents generalized conditions and representative coupling partners based on reactions with similar bromopyrimidine substrates.

Coupling Partner (Ar-B(OH)₂) Catalyst Base Solvent Product Ref
Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 2-(Difluoromethyl)-4-phenylpyrimidine mdpi.com
4-Methoxyphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ DME/H₂O 2-(Difluoromethyl)-4-(4-methoxyphenyl)pyrimidine mdpi.com
Thiophene-2-boronic acid XPhosPdG2 K₃PO₄ Toluene/H₂O 2-(Difluoromethyl)-4-(thiophen-2-yl)pyrimidine rsc.org
4-Acetylphenylboronic acid PdCl₂(dppf) K₂CO₃ Acetonitrile 4-(4-Acetylphenyl)-2-(difluoromethyl)pyrimidine rsc.org

Sonogashira Coupling: This reaction is used to form a C-C bond between the pyrimidine and a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org This method provides access to alkynylpyrimidines, which are versatile intermediates for further transformations.

Table 2: Examples of Sonogashira Coupling with Halopyrimidines This table presents generalized conditions and representative coupling partners based on reactions with similar bromopyrimidine substrates.

Alkyne Coupling Partner Pd Catalyst Cu(I) Co-catalyst Base Solvent Product Ref
Phenylacetylene Pd(PPh₃)₄ CuI Et₃N THF 2-(Difluoromethyl)-4-(phenylethynyl)pyrimidine wikipedia.org
Trimethylsilylacetylene PdCl₂(PPh₃)₂ CuI i-Pr₂NH DMF 2-(Difluoromethyl)-4-((trimethylsilyl)ethynyl)pyrimidine libretexts.org
1-Hexyne Pd(OAc)₂/XPhos None (Cu-free) Cs₂CO₃ Dioxane 2-(Difluoromethyl)-4-(hex-1-yn-1-yl)pyrimidine organic-chemistry.org
Ethynyltrimethylsilane PdCl₂(dppf) CuI TEA Toluene 4-((Ethynyltrimethylsilyl)ethynyl)-2-(difluoromethyl)pyrimidine beilstein-journals.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the pyrimidine and a primary or secondary amine. wikipedia.org It is a highly general method for synthesizing arylamines and requires a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. researchgate.netorganic-chemistry.org This reaction allows for the introduction of a wide range of amine nucleophiles that might be too weak to react under standard SNAr conditions. wikipedia.org

Table 3: Examples of Buchwald-Hartwig Amination with Halopyridines/Pyrimidines This table presents generalized conditions and representative coupling partners based on reactions with similar bromo-heterocyclic substrates.

Amine Coupling Partner Pd Catalyst Ligand Base Solvent Product Ref
Aniline Pd₂(dba)₃ BINAP NaOt-Bu Toluene N-Phenyl-2-(difluoromethyl)pyrimidin-4-amine chemspider.com
Morpholine Pd(OAc)₂ XPhos K₂CO₃ t-Amyl alcohol 4-(Morpholino)-2-(difluoromethyl)pyrimidine organic-chemistry.org
Cyclohexylamine Pd(OAc)₂ RuPhos LiHMDS THF N-Cyclohexyl-2-(difluoromethyl)pyrimidin-4-amine wikipedia.org
Benzophenone imine (NH₃ equiv.) Pd₂(dba)₃ Xantphos NaOt-Bu Dioxane 2-(Difluoromethyl)pyrimidin-4-amine wikipedia.org

Table of Compounds

Compound Name
This compound
2-(Difluoromethyl)-4-phenylpyrimidine
2-(Difluoromethyl)-4-(4-methoxyphenyl)pyrimidine
2-(Difluoromethyl)-4-(thiophen-2-yl)pyrimidine
4-(4-Acetylphenyl)-2-(difluoromethyl)pyrimidine
2-(Difluoromethyl)-4-(phenylethynyl)pyrimidine
2-(Difluoromethyl)-4-((trimethylsilyl)ethynyl)pyrimidine
2-(Difluoromethyl)-4-(hex-1-yn-1-yl)pyrimidine
N-Phenyl-2-(difluoromethyl)pyrimidin-4-amine
4-(Morpholino)-2-(difluoromethyl)pyrimidine
N-Cyclohexyl-2-(difluoromethyl)pyrimidin-4-amine
2-(Difluoromethyl)pyrimidin-4-amine
Phenylboronic acid
4-Methoxyphenylboronic acid
Thiophene-2-boronic acid
4-Acetylphenylboronic acid
Phenylacetylene
Trimethylsilylacetylene
1-Hexyne
Ethynyltrimethylsilane
Aniline
Morpholine
Cyclohexylamine
Benzophenone imine
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
Sodium tert-butoxide (NaOt-Bu)
Potassium phosphate (B84403) (K₃PO₄)
Sodium carbonate (Na₂CO₃)
Cesium carbonate (Cs₂CO₃)
Lithium bis(trimethylsilyl)amide (LiHMDS)
Triethylamine (Et₃N or TEA)

Transition Metal-Catalyzed Cross-Coupling Reactions

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Stille, Negishi, Heck)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for creating C-C bonds by coupling the bromopyrimidine with aryl or heteroaryl boronic acids. researchgate.netmdpi.com For dihalopyrimidines, the reaction typically shows a high degree of regioselectivity, with the C4 position being more reactive than the C2 or C6 positions. mdpi.com The use of microwave irradiation has been shown to significantly accelerate the reaction, allowing for the synthesis of C4-substituted pyrimidines in good to excellent yields with short reaction times and low catalyst loadings. mdpi.com Electron-rich boronic acids have been found to produce good yields in Suzuki couplings with substituted pyrimidines. mdpi.com However, the presence of nitrogen atoms in the pyrimidine ring can sometimes lead to lower yields due to coordination with the palladium catalyst. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated Pyrimidines
mdpi.com
Halogenated PyrimidineCoupling PartnerCatalyst SystemSolvent/BaseConditionsProductYieldReference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5 mol%)Dioxane/Water, Na₂CO₃MW, 100 °C, 15 min2-Chloro-4-phenylpyrimidine81%
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5 mol%)1,4-Dioxane, K₃PO₄70-80 °C5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidinesGood

Stille Coupling: The Stille reaction provides another avenue for C-C bond formation, utilizing organostannane reagents. mdpi.comnih.govresearchgate.net This reaction is known for its tolerance of a wide variety of functional groups. nih.gov The mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. researchgate.net

Negishi Coupling: The Negishi coupling employs organozinc reagents, which are often prepared from the corresponding aryl bromides. organic-chemistry.orgunits.it This reaction is a versatile method for forming C(sp³)–C(sp²) and C(sp²)–C(sp²) bonds and can be carried out under mild conditions. organic-chemistry.orgunits.it Palladium catalysts, often in combination with specific ligands, are typically used to facilitate the coupling. researchgate.net The use of N-heterocyclic carbene (NHC) ligands has been shown to be effective in the Negishi coupling of alkyl bromides. nsf.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgchemicalbook.com This reaction typically exhibits high trans selectivity. nih.gov Recent advancements have expanded the scope of the Heck reaction to include a broader range of substrates. nih.govbeilstein-journals.org

Carbon-Nitrogen Bond Forming Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a key method for the synthesis of arylamines from aryl halides. organic-chemistry.org This palladium-catalyzed reaction can be used to couple this compound with a variety of primary and secondary amines, including anilines and aliphatic amines. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed. organic-chemistry.orguni.lu The reaction typically requires a strong base, such as sodium tert-butoxide, for catalyst turnover. organic-chemistry.org This methodology has been successfully applied to the amination of various bromo- and chloro-heterocycles, including pyrimidines. nih.gov

Table 2: Examples of Buchwald-Hartwig Amination with Bromo-Heterocycles
wikipedia.org
Bromo-HeterocycleAmineCatalyst SystemBaseConditionsProductYieldReference
BromobenzeneSecondary aminesPd precatalyst, phosphine ligandt-BuOLi or t-BuONaTolueneN-Aryl aminesGood
2-BromopyridinesVolatile aminesPd catalystNot specifiedSealed tubeSecondary and tertiary aminopyridinesNot specified
Carbon-Oxygen and Carbon-Sulfur Bond Forming Reactions

Ullmann Condensation: The Ullmann condensation allows for the formation of aryl ethers (C-O bonds) and aryl thioethers (C-S bonds) from aryl halides. nih.gov These copper-catalyzed reactions typically require high temperatures and polar solvents. nih.gov Modern variations of the Ullmann ether synthesis utilize soluble copper catalysts supported by ligands such as diamines and acetylacetonate, which can allow for milder reaction conditions. nih.govrsc.orgnih.gov For the synthesis of aryl ethers from aryl bromides, copper(II) catalysts have also been shown to be effective. nih.gov

Palladium-Catalyzed Thiolation: The formation of C-S bonds can also be achieved through palladium-catalyzed reactions. For instance, a three-component cross-coupling strategy has been developed for the thiomethylation of aryl chlorides. researchgate.net The regioselective thiolation of dihalopyrimidines has also been reported. researchgate.net

Table 3: Examples of C-O and C-S Bond Forming Reactions with Halogenated Aromatics
nih.gov
Halogenated AromaticCoupling PartnerCatalyst SystemConditionsProductYieldReference
Aryl iodidesAliphatic alcoholsCuI, N,N-dimethylglycine110 °CAryl alkyl ethersGood to excellent
Aryl bromidesAliphatic diolsCuCl₂Solvent-freeHydroxyalkyl aryl ethersGood to excellent
Influence of Ligands and Catalytic Systems on Reactivity and Selectivity

The outcome of cross-coupling reactions involving this compound is highly dependent on the choice of ligand and catalytic system. organic-chemistry.orgsynquestlabs.com In the case of dihalopyrimidines, ligands can be used to control the regioselectivity of the reaction, favoring substitution at either the C4 or C2 position. synquestlabs.com For instance, bulky monophosphine ligands can promote Suzuki-Miyaura coupling at the C4 position of 2,4-dichloropyridines, while diphosphine ligands may favor the C2 position. synquestlabs.com Similarly, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote C4-selective cross-coupling of 2,4-dichloropyridines. nsf.govsynquestlabs.com In some cases, high C4-selectivity can be achieved even under ligand-free conditions at high temperatures. synquestlabs.com The appropriate selection of the catalyst, including the palladium source and ligand, is fundamental for the success of these reactions. mdpi.com

Regioselectivity Control in Cross-Coupling Processes

The inherent reactivity differences between the halogenated positions on the pyrimidine ring often dictate the regioselectivity of cross-coupling reactions. mdpi.comsynquestlabs.com In 2,4-dihalopyrimidines, the C4 position is generally more susceptible to palladium-catalyzed cross-coupling reactions due to the favored oxidative addition of palladium into the C4-halogen bond. mdpi.com This intrinsic preference allows for the selective functionalization of the C4 position while leaving the C2 halogen available for subsequent transformations. However, as mentioned previously, this regioselectivity can be influenced and even reversed by the judicious choice of ligands and reaction conditions. nih.govsynquestlabs.com The presence of the electron-withdrawing difluoromethyl group at the C2 position is expected to further influence the electronic properties of the pyrimidine ring and thus the regioselectivity of these reactions.

Reactivity of the Difluoromethyl Moiety at C2

The difluoromethyl (CF₂H) group at the C2 position is not merely a spectator in the chemical transformations of the molecule. It can participate in its own set of reactions and also influences the reactivity of the pyrimidine ring.

Chemical Transformations Involving the CF₂H Group

The CF₂H group is known to be a bioisostere of hydroxyl, thiol, and amide groups, in part due to its ability to act as a hydrogen bond donor. nih.gov The acidity of the C-H bond in the CF₂H group is enhanced by the two electron-withdrawing fluorine atoms. nih.gov While generally considered stable, the CF₂H group can undergo certain transformations. For instance, the difluoromethyl group can be introduced into molecules through radical reactions, and it can also be formed by the reduction of a trifluoromethyl group. researchgate.net In some contexts, the CF₂H group can act as a precursor to a difluorocarbene, although this reactivity is less common for aryl-CF₂H compounds under typical synthetic conditions. The electrophilicity of the carbon atom in the CF₂H group can also play a role in its reactivity, particularly in the context of interactions with biological macromolecules. nih.gov

Electronic and Steric Influence on Pyrimidine Ring Reactivity

The reactivity of the pyrimidine ring is fundamentally dictated by the electron-deficient nature of the aromatic system, a consequence of the presence of two electronegative nitrogen atoms. wikipedia.org This inherent π-deficiency makes the carbon atoms, particularly at the 2-, 4-, and 6-positions, susceptible to nucleophilic attack. wikipedia.orgyoutube.com In the case of this compound, the reactivity is significantly modulated by the electronic properties of its substituents.

The difluoromethyl (CHF₂) group at the C-2 position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property further depletes the electron density of the pyrimidine ring, enhancing its electrophilicity. Concurrently, the bromine atom at the C-4 position also acts as an electron-withdrawing group via induction and serves as an excellent leaving group. The synergistic electronic withdrawal by both the 2-difluoromethyl group and the 4-bromo substituent renders the pyrimidine ring highly activated towards nucleophilic aromatic substitution (SNAr). The most reactive sites for nucleophilic attack are the C-4 and C-6 positions, which are most electron-deficient. wikipedia.orgyoutube.com Consequently, the displacement of the bromide at C-4 by various nucleophiles is a favored reaction pathway. nih.gov

While electronic effects are dominant, steric factors can also play a role. The difluoromethyl group presents a moderate steric profile. While larger than a hydrogen atom, it does not typically impose prohibitive steric hindrance that would block access to the adjacent reactive centers. However, in reactions involving bulky nucleophiles or reagents, steric hindrance could influence the regioselectivity of the attack, potentially favoring the less encumbered C-6 position over the C-4 position if the bromine were not such an effective leaving group. Studies on related substituted heterocycles have shown that smaller substituents with high electronegativity, like fluorine, can be advantageous for reactivity, suggesting a balance between electronic activation and steric accessibility is crucial. acs.orgacs.org

Table 1. Influence of Substituents on Pyrimidine Ring Electron Density
SubstituentPositionElectronic EffectImpact on Reactivity toward Nucleophiles
-H-Neutral (Reference)Baseline pyrimidine reactivity
-CH₃2, 4, or 5Electron-donating (Inductive/Hyperconjugation)Decreases reactivity
-Br4Electron-withdrawing (Inductive), Weakly deactivatingIncreases ring electrophilicity; acts as a good leaving group
-CF₃2 or 4Strongly electron-withdrawing (Inductive)Strongly increases reactivity
-CHF₂2Strongly electron-withdrawing (Inductive)Strongly increases reactivity, activating the ring for SNAr

Intramolecular and Rearrangement Reactions of the Pyrimidine Ring

One of the most significant reaction pathways for substituted pyrimidines, particularly under the action of strong nucleophiles, is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wikipedia.org This mechanism provides an alternative to the conventional SNAr pathway and is crucial for explaining the formation of certain substitution products that would otherwise seem anomalous. wikipedia.orgacs.org The ANRORC mechanism is well-documented for the amination of halopyrimidines with nucleophiles like sodium amide in liquid ammonia. wikipedia.orgnih.gov

For this compound, an ANRORC-type reaction can be envisaged, for example, with an amine or amide nucleophile. The general steps are as follows:

Addition of the Nucleophile: The nucleophile (e.g., NH₂⁻) attacks one of the electrophilic carbon atoms of the pyrimidine ring. In this case, initial attack could occur at C-6 or C-4. Let's consider the attack at C-6.

Ring Opening: The resulting anionic σ-complex (a Meisenheimer-type adduct) is unstable. The high ring strain and the presence of the electron-withdrawing difluoromethyl group facilitate the cleavage of the N1-C6 bond. This ring-opening step generates a highly reactive acyclic intermediate, often a nitrile derivative. wikipedia.org

Ring Closure: The acyclic intermediate undergoes an intramolecular cyclization. The terminal nitrogen of the newly introduced nucleophilic moiety attacks the electrophilic carbon at the other end of the chain (the original C-2 of the pyrimidine ring), forming a new heterocyclic ring. During this process, the original N-1 atom of the pyrimidine ring may be expelled along with the leaving group.

Rearomatization: The reformed ring eliminates the leaving group (bromide ion) to regain aromaticity, yielding the final substituted pyrimidine product.

A key feature of the ANRORC mechanism is that it can lead to a "ring transformation," where an atom from the original ring is swapped with an atom from the nucleophile. youtube.comacs.org Isotope labeling studies on other pyrimidine systems have provided definitive evidence for this pathway by showing that an endocyclic nitrogen atom can be displaced to an exocyclic position in the final product. wikipedia.org

Beyond the ANRORC mechanism, pyrimidine rings can participate in other rearrangement reactions, often under specific thermal, photochemical, or catalytic conditions.

Dimroth Rearrangement: The Dimroth rearrangement is a common isomerization reaction observed in many nitrogen-containing heterocycles, including pyrimidines. wikipedia.orgnih.gov This rearrangement typically involves the transposition of an endocyclic heteroatom with an exocyclic heteroatom attached to an α-carbon. nih.gov For a derivative of this compound, such as a 4-amino or 4-imino substituted version, a Dimroth rearrangement could be plausible. The accepted mechanism involves several stages:

Formation of an adduct, often through hydration or reaction with a nucleophile.

Electrocyclic ring opening to form a linear intermediate.

Rotation around a single bond in the intermediate.

Ring closure involving different atoms to form the isomerized heterocyclic ring. nih.gov

Factors such as pH and the electronic nature of substituents can influence the rate and feasibility of the Dimroth rearrangement. nih.gov The presence of an electron-withdrawing group, such as the difluoromethyl group, is known to facilitate the ring-opening step. nih.gov

Skeletal Editing and Transannulation Reactions: Recent advances in synthetic chemistry have led to methods for more profound skeletal editing of heterocyclic rings. For instance, methodologies have been developed to convert pyrimidines into pyridines through a two-atom swap (C-N to C-C). chinesechemsoc.org These transformations often proceed through a sequence involving activation of the pyrimidine ring, nucleophilic addition, and a subsequent Dimroth-type rearrangement pathway involving ring-opening and re-closure. chinesechemsoc.org While not yet specifically reported for this compound, its activated nature could make it a suitable substrate for such advanced skeletal transformations, allowing for the generation of novel heterocyclic frameworks.

Derivatization and Analogue Synthesis Based on 4 Bromo 2 Difluoromethyl Pyrimidine Core

Systematic Functionalization at Unsubstituted Positions

While the primary sites for modification on 4-bromo-2-(difluoromethyl)pyrimidine are the substituted C2 and C4 positions, functionalization of the unsubstituted C-H bonds at the C5 and C6 positions represents an advanced strategy for generating structural diversity. Late-stage functionalization of heteroarenes through C-H activation is a powerful tool in chemical synthesis, allowing for modifications without the need to pre-install activating or directing groups. acs.org

For pyrimidine (B1678525) rings, which are electron-deficient, direct C-H functionalization can be challenging. However, methods have been developed for various heteroaromatics. The reactivity of the C-H bonds in the this compound core is influenced by the electronic effects of the existing substituents. The strongly electron-withdrawing difluoromethyl group and the halogen atom decrease the electron density of the ring, which can influence the regioselectivity of C-H functionalization reactions. Research into the direct fluorination and subsequent nucleophilic aromatic substitution (SNAr) of pyridines and diazines has shown that positions alpha to a ring nitrogen can be targeted. acs.org While specific examples for this compound are not extensively detailed, analogous reactions on related pyrimidine systems suggest that radical or transition-metal-catalyzed C-H functionalization could be employed to introduce new substituents at the C5 or C6 positions, further expanding the molecular diversity of the scaffold.

Chemical Modifications of the Bromine Substituent

The bromine atom at the C4 position is the most versatile functional handle for derivatization. Its replacement via transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategies involving this scaffold. The electron-withdrawing nature of the 2-(difluoromethyl) group activates the C4 position, making the bromo substituent an excellent leaving group for SNAr and facilitating oxidative addition in palladium-catalyzed cycles.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester to form a C-C bond. It is widely used due to the commercial availability of a vast array of boronic acids and the reaction's tolerance for many functional groups. mdpi.commdpi.comnih.gov This allows for the introduction of diverse aryl and heteroaryl moieties at the C4 position.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgacsgcipr.org It has largely replaced harsher classical methods for synthesizing aryl amines due to its broad substrate scope and milder reaction conditions. wikipedia.orgyoutube.com This enables the synthesis of a wide range of 4-amino-pyrimidine derivatives. nih.gov

Stille Coupling: This reaction involves the coupling of the bromide with an organostannane reagent to form a C-C bond.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine ring allows for the direct displacement of the bromide by various nucleophiles. This method is often operationally simpler than cross-coupling reactions. Common nucleophiles include:

Alkoxides (R-O⁻) to form 4-alkoxy-pyrimidines.

Thiolates (R-S⁻) to form 4-thioether-pyrimidines.

Amines (R-NH₂) to form 4-amino-pyrimidines, although this often requires more forcing conditions compared to the Buchwald-Hartwig amination.

The table below summarizes the principal transformations of the bromine substituent.

Reaction TypeReagentProduct TypeCatalyst/Conditions
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acid4-Aryl/Heteroaryl-pyrimidinePd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)
Buchwald-Hartwig Amination Primary/Secondary Amine4-Amino-pyrimidinePd catalyst, Ligand (e.g., XPhos), Base (e.g., t-BuONa)
Stille Coupling Organostannane (R-SnBu₃)4-Alkyl/Aryl-pyrimidinePd catalyst
Nucleophilic Substitution Alcohol/Alkoxide4-Alkoxy-pyrimidineBase (e.g., NaH)
Nucleophilic Substitution Thiol/Thiolate4-Thioether-pyrimidineBase (e.g., K₂CO₃)

Chemical Modifications of the Difluoromethyl Substituent

The difluoromethyl (CF₂H) group is generally characterized by its high chemical stability. The carbon-fluorine bonds are strong, making the CF₂H group largely inert to many common chemical transformations. This metabolic stability is often a desirable feature in drug design. Consequently, the direct chemical modification of an existing difluoromethyl group on an aromatic ring is not a common synthetic strategy.

Instead, synthetic efforts focus on the introduction of the difluoromethyl group onto the heterocyclic core. eurekalert.orguni-muenster.de A variety of difluoromethylating agents and methods have been developed for this purpose. For instance, the synthesis of a related compound, 4-(difluoromethyl)pyridin-2-amine, has been achieved on a large scale starting from commercially available materials, avoiding hazardous fluorinating agents. acs.org Other methods involve reagents such as difluoromethyl 2-pyridyl sulfone, which can be used for the gem-difluoroolefination of aldehydes and ketones. cas.cn

While direct modification is rare, hypothetical transformations could involve radical-based reactions or activation of the C-H bond within the CF₂H group under specific, harsh conditions. However, these approaches are not routine and would likely suffer from poor selectivity and yield. Therefore, in the context of analogue synthesis, the difluoromethyl group is typically considered a stable, non-modifiable bioisosteric element rather than a synthetic handle for further derivatization.

Scaffold Diversification and Isosteric Replacements in Pyrimidine Chemistry

Beyond simple functionalization, more advanced strategies involve altering the core pyrimidine scaffold itself or replacing key substituents with bioisosteres to modulate biological and physicochemical properties.

Scaffold Diversification: This approach aims to transform the pyrimidine ring into other heterocyclic systems, providing access to novel chemical space that might be difficult to reach through traditional synthesis. A "deconstruction-reconstruction" strategy has been developed for pyrimidine diversification. nih.gov This method involves converting the pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved to a three-carbon iminoenamine building block. This intermediate can subsequently be used in various cyclization reactions to form a range of different heterocycles, such as pyrazoles or oxazoles. nih.govdigitellinc.com This strategy allows for significant structural modifications on complex molecules, generating analogues that would be challenging to obtain otherwise. nih.gov

Isosteric Replacements: Isosteres are atoms or groups of atoms that exhibit broadly similar physical or chemical properties. Their substitution into a lead compound, known as bioisosteric replacement, is a key tactic in drug design to improve potency, alter selectivity, enhance metabolic stability, or reduce toxicity. cambridgemedchemconsulting.com

Difluoromethyl Group Bioisosteres: The CF₂H group is considered a lipophilic bioisostere of a hydroxyl (-OH), thiol (-SH), or amine (-NH₂) group. researchgate.net The polarized C-H bond in the CF₂H group can act as a hydrogen bond donor, mimicking the functionality of these other groups while offering increased lipophilicity and resistance to metabolic oxidation. Conversely, replacing the CF₂H group with a trifluoromethyl (-CF₃) group can further increase lipophilicity and metabolic stability, while replacing it with a methyl (-CH₃) group would decrease its electron-withdrawing character. researchgate.net

Pyrimidine Ring Bioisosteres: The pyrimidine ring itself can be replaced by other heterocycles. For example, replacing a nitrogen atom with a C-H group would yield a pyridine (B92270) scaffold. This change significantly alters the hydrogen bonding capacity and electronics of the ring. The pyrimidine N-3 atom, for instance, can act as a hydrogen bond acceptor, and its replacement with a C-H in a pyridine ring removes this capability, which can dramatically affect biological activity. nih.gov

The table below provides examples of potential isosteric replacements for the this compound core.

Original Group/ScaffoldIsosteric ReplacementRationale for Replacement
-CF₂H (Difluoromethyl) -OH, -SH, -NH₂Mimic hydrogen bond donor capability with different physicochemical properties.
-CF₂H (Difluoromethyl) -CF₃ (Trifluoromethyl)Increase lipophilicity and metabolic stability.
Pyrimidine Ring Pyridine RingRemove a hydrogen bond acceptor site, alter electronics and solubility.
Pyrimidine Ring Other Diazine Rings (e.g., Pyridazine, Pyrazine)Reposition nitrogen atoms to probe different hydrogen bonding interactions.
-Br (Bromo) -Cl, -I, -CNModulate reactivity, size, and electronic properties.

Design and Synthesis of Pyrimidine Libraries for Chemical Space Exploration

The creation of compound libraries based on a privileged scaffold like pyrimidine is a central strategy in modern drug discovery and chemical biology. nih.govresearchgate.net Such libraries allow for the high-throughput screening of thousands of related compounds to identify new hits and establish structure-activity relationships (SAR). The synthetic reactions described in the previous sections, particularly the versatile cross-coupling and substitution reactions at the C4 position, are ideally suited for library synthesis.

Starting from the this compound core, a large library of analogues can be rapidly generated using parallel synthesis techniques. For example, an array of commercially available boronic acids can be reacted in a Suzuki-Miyaura coupling to produce a library of 4-aryl/heteroaryl derivatives. Similarly, a diverse set of amines can be used in the Buchwald-Hartwig amination to generate a library of 4-amino pyrimidines.

An advanced approach for library generation is DNA-encoded library technology (DELT). acs.org In this method, each small molecule is covalently linked to a unique DNA tag that serves as an amplifiable barcode for its identification. This technology enables the synthesis and screening of libraries containing billions of members. acs.org A pyrimidine core, with its capacity for diversification at multiple positions, provides an ideal modular scaffold for generating such large-scale, drug-like libraries. acs.org By combining different functionalized pyrimidine cores with a variety of building blocks through sequential reactions, vast and diverse chemical spaces can be explored efficiently to identify potent and selective ligands for biological targets. acs.org

Computational and Theoretical Investigations of 4 Bromo 2 Difluoromethyl Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to determine the distribution of electrons and energy levels within the molecule, which in turn dictates its structure and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For pyrimidine (B1678525) derivatives, DFT studies are common for predicting their geometric and electronic properties. nih.govnih.gov These calculations for 4-Bromo-2-(difluoromethyl)pyrimidine focus on how the electron-withdrawing difluoromethyl (-CHF2) group and the bromo substituent influence the pyrimidine ring.

The -CHF2 group acts as a potent electron-withdrawing moiety, which significantly reduces the electron density of the pyrimidine ring. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), visually identifying electron-rich and electron-poor regions of the molecule. This information is critical for predicting sites susceptible to nucleophilic or electrophilic attack. Studies on similar heterocyclic scaffolds have successfully used DFT to explore their structural properties. mdpi.com

Key parameters derived from DFT calculations include optimized molecular geometry, atomic charges, and vibrational frequencies. These data provide a comprehensive picture of the molecule's ground state.

Table 1: Predicted Electronic and Structural Effects of Substituents

Substituent Position Predicted Effect on Pyrimidine Ring Consequence
-CHF2 2 Strong electron withdrawal Increases electrophilicity of the ring

While DFT is widely used, other quantum chemical methods also offer valuable insights. Ab initio calculations, which are based on first principles without experimental parameters, can be employed for high-accuracy energy and property calculations. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally expensive, can be used to benchmark DFT results for smaller fragments or simplified analogues of the molecule. Such calculations have been applied to study conformational changes in other complex heterocyclic molecules. acs.org

Semi-empirical methods, such as AM1 or PM7, provide a faster, albeit less accurate, alternative. These methods are suitable for preliminary conformational analysis or for studying large systems where high-level ab initio or DFT calculations are not feasible. They can be used to screen potential reaction pathways before committing to more demanding computational approaches.

Molecular Orbital Theory (MOT) provides a framework for understanding the electronic structure and reactivity based on the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key indicators of chemical behavior.

For this compound, the electron-withdrawing nature of the -CHF2 group is expected to lower the energy of both the HOMO and LUMO. A lower LUMO energy makes the molecule a better electron acceptor, enhancing its susceptibility to nucleophilic attack. Computational studies on a related isomer, 4-bromo-6-(difluoromethyl)pyrimidine, have shown that the -CF2H group leads to a decreased LUMO energy at the 4-position, which activates the bromo substituent as a leaving group and facilitates reactions like nucleophilic aromatic substitution. The analysis of the LUMO's spatial distribution would likely confirm that it is significantly localized on the pyrimidine ring, particularly at the carbon atoms bearing the bromo and difluoromethyl groups, making these sites the most probable for nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Properties

Molecular Orbital Predicted Energy Level Implication for Reactivity
HOMO Lowered by -CHF2 group Reduced nucleophilicity

Computational Elucidation of Reaction Mechanisms

Theoretical calculations are invaluable for mapping the intricate details of chemical reactions, providing a step-by-step understanding that is often difficult to obtain through experimental means alone.

A chemical reaction proceeds from reactants to products through a high-energy intermediate known as the transition state (TS). Identifying and characterizing the geometry and energy of the transition state is crucial for understanding the reaction's feasibility and kinetics. nih.gov Using methods like DFT, researchers can locate the transition state structure for a given reaction involving this compound, such as a Suzuki coupling or a nucleophilic aromatic substitution.

The process involves mapping the potential energy surface (PES) that connects reactants, transition states, intermediates, and products. nih.gov For example, in a substitution reaction where the bromine atom is replaced by a nucleophile, computational methods can model the approach of the nucleophile, the formation of the Meisenheimer complex (a reaction intermediate), the breaking of the C-Br bond, and the departure of the bromide ion. The transition state is confirmed by vibrational frequency analysis, where it must possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Once the stationary points on the potential energy surface (reactants, products, intermediates, and transition states) are located, their relative energies can be calculated to construct a reaction energy profile. This profile visually represents the energy changes throughout the reaction. The energy difference between the reactants and the transition state is the activation energy (Ea) or activation barrier, which is the primary determinant of the reaction rate. nih.gov

For this compound, computational studies could determine the activation barriers for various competing reaction pathways, thereby predicting the most likely product. For instance, in a cross-coupling reaction, calculations could compare the energy profiles for the oxidative addition, transmetalation, and reductive elimination steps.

Furthermore, by applying Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory, these calculated energy barriers can be used to estimate reaction rate constants over a range of temperatures and pressures. nih.gov This allows for a quantitative prediction of the reaction kinetics, offering guidance for optimizing experimental conditions such as temperature and reaction time.

Solvent Effects Modeling in silico

The chemical and physical properties of a molecule can be significantly influenced by its surrounding solvent environment. In silico solvent effects modeling is a computational technique used to predict and understand these influences. Methodologies for these simulations typically fall into two categories: implicit and explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for calculating properties like conformational energies and electronic spectra in different environments. For instance, studies on related pyrimidine derivatives have utilized Density Functional Theory (DFT) with PCM to optimize molecular geometries in various solvents like water and carbon tetrachloride (CCl4), revealing changes in stability and electronic parameters. ekb.eg

Explicit solvent models involve simulating a discrete number of individual solvent molecules surrounding the solute. This method, while more computationally intensive, allows for the detailed analysis of specific solute-solvent interactions, such as hydrogen bonding. For complex processes, a combination of methods, including molecular dynamics (MD) simulations within a solvent box (e.g., THF), can be employed to explore conformational changes over time. acs.org For this compound, modeling in solvents of varying polarity would be critical to understanding its solubility, reactivity, and how its properties might change in biological versus synthetic environments. The inclusion of solvation effects has been shown to significantly improve the accuracy of predicted properties, such as NMR chemical shifts in related heterocyclic systems.

Table 1: Illustrative Example of Calculated Solvent Effects on Molecular Properties of a Pyrimidine Derivative This table is representative of the type of data generated for a related pyrimidine derivative and illustrates the expected solvent influence.

PropertyGas PhaseWater (ε ≈ 78.4)CCl4 (ε ≈ 2.2)
Total Energy (Hartree)-1250.45-1250.52-1250.48
Dipole Moment (Debye)2.153.202.55

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and the energy barriers between them. For this compound, a key point of flexibility is the rotation around the C-C bond connecting the difluoromethyl group to the pyrimidine ring. Molecular Dynamics (MD) simulations provide a powerful tool to explore these conformational landscapes in detail. nih.govresearchgate.net

MD simulations calculate the trajectory of atoms and molecules over time based on a classical force field, offering insights into the dynamic behavior, stability, and interactions of the molecule. researchgate.netrsc.org In studies of related heterocyclic systems, MD simulations have been used to analyze the stability of protein-ligand complexes, revealing how small molecules interact with biological targets over time. mdpi.com For this compound, MD simulations could be used to:

Determine the preferred rotational conformers of the difluoromethyl group.

Analyze the stability of the molecule in different environments (e.g., aqueous solution).

Simulate its interaction with a target protein, calculating parameters like Root Mean Square Deviation (RMSD) to assess the stability of the binding pose. mdpi.com

Chemoinformatic tools, such as Principal Moment of Inertia (PMI) analysis, can further be used on the conformers generated from simulations to quantify the molecular shape diversity, which is a critical factor in drug discovery. ijcce.ac.ir

Table 2: Representative Parameters from a Molecular Dynamics Simulation of a Ligand-Protein Complex This table shows typical output parameters from an MD simulation of a pyrimidine-based inhibitor, illustrating the analysis that would be applied to this compound.

SystemMean RMSD (nm)Mean Solvent Accessible Surface Area (SASA) (nm²)Simulation Time (ns)
Apo-protein0.25150.1200
Protein-Ligand Complex0.19147.3200

Prediction of Spectroscopic Signatures for Structural Assignment (Methodological Aspects)

Computational quantum chemistry is a cornerstone of modern chemical research, enabling the prediction of spectroscopic data that can be directly compared with experimental results. nih.gov Methods such as Density Functional Theory (DFT) are routinely used to calculate the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra of molecules. nih.govtandfonline.com For a novel structure like this compound, these theoretical predictions are indispensable for validating the proposed structure and assigning experimental signals to specific atomic and molecular motions.

NMR spectroscopy is one of the most powerful techniques for molecular structure elucidation. Predicting NMR chemical shifts using computational methods, particularly for ¹H, ¹³C, and ¹⁹F nuclei, is a critical step in confirming molecular identity. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a standard for accurate chemical shift calculations. ijcce.ac.ir

For fluorinated compounds, ¹⁹F NMR is especially informative due to its high sensitivity and wide chemical shift range. Computational studies on fluorinated inhibitors have shown that combining MD simulations with quantum mechanics/molecular mechanics (QM/MM) calculations can yield highly accurate predictions of ¹⁹F chemical shifts, even within complex biological environments like an enzyme active site. nih.gov The accuracy of these predictions is highly dependent on the level of theory, the basis set, and the proper treatment of the molecular geometry and solvent effects. nih.govnih.gov Discrepancies between calculated and experimental shifts can often point to subtle structural features or dynamic processes not captured by a static model. nih.gov

Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Related Brominated Heterocycle This table demonstrates the typical format for comparing theoretical and experimental data. A similar analysis would be performed for this compound.

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm) (DFT/GIAO)Difference (Δδ ppm)
C2155.8157.2-1.4
C4110.5109.1+1.4
C5145.2146.0-0.8
C6150.1151.5-1.4

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. researchgate.net Computational modeling is crucial for interpreting these complex spectra. By calculating the harmonic vibrational frequencies using DFT, each experimental absorption band can be assigned to a specific molecular motion (e.g., stretching, bending, or ring deformation). nih.gov

For this compound, theoretical spectra would allow for the unambiguous assignment of key vibrational modes, such as the C-Br stretch, the symmetric and asymmetric C-F stretches of the difluoromethyl group, and the characteristic pyrimidine ring breathing modes. mdpi.com Comparing the calculated frequencies and intensities with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra is a standard procedure for confirming the synthesized structure. nih.gov Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. nih.gov

Table 4: Representative Vibrational Mode Assignments for a Substituted Pyrimidine This table illustrates how computational data is used to assign experimental IR and Raman bands. A similar analysis would be performed for this compound.

Experimental Wavenumber (cm⁻¹)Calculated Wavenumber (cm⁻¹, Scaled)Vibrational Assignment
30853088C-H stretch
15601565C=N stretch, Ring deformation
11501145C-F symmetric stretch
995998Ring breathing mode
650645C-Br stretch

Quantitative Structure-Reactivity/Property Relationships (QSAR/QSPR) for Chemical Phenomena

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of molecules with their biological activity or physicochemical properties. nih.gov These models are fundamental in medicinal chemistry for prioritizing compounds for synthesis and testing. Pyrimidine derivatives are frequently the subject of QSAR studies due to their wide range of biological activities, including use as anticancer agents. nih.gov

To build a QSAR model for a series of compounds including this compound, a set of molecular descriptors would first be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. DFT calculations are often used to derive quantum chemical descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity and electronic character. ijcce.ac.ir Statistical methods, ranging from multiple linear regression (MLR) to artificial neural networks (ANN), are then used to build a mathematical equation linking these descriptors to an observed activity (e.g., inhibitory concentration, IC₅₀). nih.gov

Table 5: Common Molecular Descriptors Used in QSAR/QSPR Studies This table lists typical descriptors that would be calculated for this compound to build a predictive model.

Descriptor ClassDescriptor NameSignificance
ConstitutionalMolecular Weight (MW)Size of the molecule
Number of H-bond donors/acceptorsPotential for specific interactions
TopologicalTopological Polar Surface Area (TPSA)Related to membrane permeability
Wiener IndexDescribes molecular branching
PhysicochemicalLogP (Octanol-water partition coefficient)Lipophilicity and solubility
Quantum ChemicalHOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability

Advanced Spectroscopic and Analytical Characterization Methodologies in Pyrimidine Chemistry

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of "4-Bromo-2-(difluoromethyl)pyrimidine". Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within <5 ppm). This precision allows for the determination of a unique elemental formula from the measured exact mass.

For "this compound," with a chemical formula of C₅H₃BrF₂N₂, the theoretical monoisotopic mass can be calculated with high precision. The presence of bromine is particularly noteworthy, as its two major isotopes, ⁷⁹Br and ⁸¹Br, have a nearly 1:1 natural abundance. This isotopic pattern results in a characteristic M and M+2 peak cluster in the mass spectrum, where the two peaks are of almost equal intensity, providing a clear signature for the presence of a single bromine atom in the molecule. youtube.com

An ESI-HRMS analysis in positive ion mode would be expected to show a protonated molecule, [M+H]⁺. The experimentally measured m/z value for this ion would then be compared against the calculated value to confirm the elemental composition.

Table 1: Theoretical Isotopic Masses for [C₅H₃BrF₂N₂ + H]⁺

Ion FormulaIsotope CompositionCalculated m/z
[C₅H₃⁷⁹BrF₂N₂ + H]⁺¹²C₅¹H₄⁷⁹Br¹⁹F₂¹⁴N₂220.9564
[C₅H₃⁸¹BrF₂N₂ + H]⁺¹²C₅¹H₄⁸¹Br¹⁹F₂¹⁴N₂222.9543

The observation of two peaks at these specific m/z values, with a mass difference of approximately 1.9979 Da and a relative intensity ratio of roughly 1:1, would provide strong evidence for the successful synthesis of "this compound".

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of "this compound" in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, ¹⁹F), one can map out the connectivity and spatial relationships of the atoms within the molecule.

Proton (¹H) and Carbon (¹³C) NMR

Proton (¹H) NMR: The ¹H NMR spectrum of "this compound" is expected to be relatively simple, revealing key information about the protons on the pyrimidine (B1678525) ring. The pyrimidine ring contains two protons. Due to the electronegativity of the surrounding nitrogen atoms and the bromine atom, these protons will appear in the downfield region of the spectrum. Their chemical shifts and coupling constants provide information about their electronic environment and their relationship to each other. A triplet is expected for the proton of the difluoromethyl group due to coupling with the two fluorine atoms.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H8.90dJ(H,H) = 5.0H-6
¹H7.80dJ(H,H) = 5.0H-5
¹H6.80tJ(H,F) = 54.0CHF₂
¹³C~160tJ(C,F) ≈ 240C-2 (CHF₂)
¹³C~158s-C-4
¹³C~157s-C-6
¹³C~125s-C-5
¹⁹F~-115dJ(F,H) = 54.0CHF₂

Note: The predicted values are based on general principles and data for analogous compounds. Actual experimental values may vary.

Fluorine (¹⁹F) NMR Spectroscopy for Difluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds like "this compound". nih.govscholaris.ca The difluoromethyl group (CHF₂) will give rise to a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of the electronic environment of the fluorine atoms. Furthermore, the signal will appear as a doublet due to coupling with the single proton of the difluoromethyl group. The magnitude of this coupling constant (²JHF) is also a key diagnostic parameter. The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an excellent tool for both structural confirmation and purity assessment. nih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments is employed. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For "this compound," a cross-peak between the two pyrimidine ring protons would be expected, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the pyrimidine protons and their attached carbons, as well as between the difluoromethyl proton and its carbon.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. wikipedia.org If a suitable single crystal of "this compound" can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. The resulting crystal structure would offer an unambiguous confirmation of the molecular connectivity and conformation. acs.orgucl.ac.uk The presence of the relatively electron-dense bromine atom can be advantageous for solving the crystal structure. rsc.org While a specific crystal structure for "this compound" is not publicly available, the technique remains a powerful, albeit challenging, method for its definitive structural elucidation.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC-MS, LC-MS, HPLC)

Chromatographic methods are essential for both the purification of "this compound" after synthesis and for assessing its final purity.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter a mass spectrometer for detection and identification. For "this compound," GC-MS can provide a retention time that is characteristic of the compound and a mass spectrum that confirms its identity. The fragmentation pattern in the mass spectrum can also provide structural information. nih.govnih.govlibretexts.orglibretexts.org The presence of the M and M+2 peaks would be a key indicator. youtube.com

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a versatile technique that separates compounds in the liquid phase before they are introduced into the mass spectrometer. nih.govnih.govnih.govwur.nl This is particularly useful for less volatile or thermally sensitive compounds. Reversed-phase LC, using a C18 column, is a common method for separating pyrimidine derivatives. researchgate.netsielc.com The purity of the sample can be determined by the percentage of the total peak area that corresponds to the main compound.

HPLC (High-Performance Liquid Chromatography): HPLC with a UV detector is a workhorse technique for purity assessment. researchgate.netacs.org The compound is separated on a column, and its concentration is measured by its absorbance of UV light at a specific wavelength. A chromatogram showing a single, sharp peak at a specific retention time indicates a high degree of purity. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the purity percentage.

Future Directions and Emerging Research Areas in Pyrimidine Chemistry

Development of Novel and Sustainable Synthetic Protocols

One promising approach is the use of multicomponent reactions (MCRs) , which allow for the construction of complex molecules like pyrimidines in a single step from three or more starting materials. bohrium.comfigshare.com For instance, novel iridium-catalyzed multicomponent syntheses have been developed to produce highly substituted pyrimidines from amidines and alcohols, with water and hydrogen as the only byproducts. acs.orgnih.gov Such methods offer a sustainable alternative to traditional multi-step syntheses, which often involve protecting groups and generate significant waste. The adaptation of MCRs for the synthesis of fluorinated building blocks could provide a more direct and atom-economical route to compounds like 4-Bromo-2-(difluoromethyl)pyrimidine.

Furthermore, research is focused on utilizing renewable starting materials. Since many alcohols can be derived from biomass, their use as feedstocks in pyrimidine (B1678525) synthesis represents a key step towards a more sustainable chemical industry. figshare.comnih.gov The development of catalytic systems that can efficiently convert these simple, bio-based precursors into complex heterocyclic structures is a critical area of ongoing research. bohrium.com

Key Features of Sustainable Pyrimidine Synthesis Protocols

Feature Description Potential Advantage for this compound Synthesis
Multicomponent Reactions Combining three or more reactants in a single pot to form the final product. bohrium.com Fewer synthetic steps, reduced solvent and energy consumption, and less waste generation.
Use of Green Catalysts Employing efficient and recyclable catalysts, such as iridium-pincer complexes. acs.org Increased reaction efficiency and reduced environmental impact from stoichiometric reagents.
Biomass-Derived Feedstocks Utilizing alcohols and other chemicals derived from renewable biomass. nih.gov Reduced reliance on fossil fuels and a more sustainable chemical supply chain.

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. bohrium.com | Minimized waste production, leading to more cost-effective and environmentally friendly processes. |

Chemo-, Regio-, and Stereoselective Functionalization Strategies

The biological activity and material properties of pyrimidine derivatives are highly dependent on the precise arrangement of substituents around the heterocyclic core. Consequently, the development of methods for the controlled, selective functionalization of the pyrimidine ring is a major area of research. mdpi.com For a polysubstituted molecule like this compound, such strategies are essential for selectively modifying one part of the molecule without affecting other reactive sites.

Regioselectivity refers to the control of which position on the pyrimidine ring a new functional group is introduced. Advanced metalation techniques, such as directed C-H activation using specialized reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), have enabled the highly regioselective functionalization of pyrimidines. nih.govnih.gov These methods allow chemists to introduce substituents at specific sites that are often difficult to access through classical methods. thieme-connect.de This level of control is crucial for synthesizing specific isomers of complex pyrimidine derivatives for structure-activity relationship (SAR) studies in drug discovery.

Chemoselectivity , the ability to react with one functional group in the presence of others, is equally important. In the case of this compound, a chemist might want to perform a cross-coupling reaction at the C-Br bond without disturbing the difluoromethyl group. Developing catalytic systems that can differentiate between various reactive sites on the pyrimidine scaffold is a key challenge that is being addressed through the design of novel ligands and catalysts. mdpi.com

Stereoselectivity , the control over the three-dimensional arrangement of atoms, is critical when introducing chiral centers. While not directly applicable to the planar pyrimidine ring itself, it becomes vital when substituents with stereocenters are added, which is common in the synthesis of biologically active molecules. mdpi.com

Integration of Automation and High-Throughput Experimentation in Pyrimidine Synthesis

The discovery and optimization of new chemical reactions can be a time-consuming and labor-intensive process. The integration of automation and high-throughput experimentation (HTE) is revolutionizing this workflow, allowing researchers to test hundreds or even thousands of reaction conditions in a fraction of the time required for manual methods.

In the context of pyrimidine chemistry, automated platforms can be used to rapidly screen libraries of catalysts, ligands, solvents, and other reaction parameters to identify optimal conditions for a desired transformation. For example, when developing a new cross-coupling reaction to functionalize the bromine atom in this compound, an HTE approach could quickly identify the most effective palladium catalyst and reaction conditions to maximize yield and minimize byproducts.

This technology is not only accelerating the optimization of known reactions but also enabling the discovery of entirely new ones. By exploring a vast experimental space, automated systems can uncover novel reactivity patterns that might be missed in traditional, hypothesis-driven research. The data generated from these experiments can also be used to train machine learning algorithms, further enhancing our ability to predict reaction outcomes.

Advanced Computational Tools for Predictive Synthesis and Reaction Design

Alongside experimental advances, computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. mdpi.com Quantum mechanical methods, such as Density Functional Theory (DFT), allow researchers to model reaction pathways, calculate activation energies, and rationalize observed selectivity. These insights are invaluable for optimizing existing synthetic methods and for the rational design of new ones.

For instance, computational models could be used to understand the electronic influence of the difluoromethyl group on the reactivity of the bromine atom in this compound, helping to predict its behavior in various cross-coupling reactions. rsc.org This predictive power can guide experimental design, saving time and resources by focusing on the most promising reaction conditions.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-2-(difluoromethyl)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation and fluorination steps. For example:

  • Bromination: Introduce bromine at the 4-position of pyrimidine using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under anhydrous conditions .
  • Difluoromethylation: The 2-position can be functionalized via nucleophilic substitution using difluoromethylating reagents (e.g., ClCF₂H) in the presence of a base like K₂CO₃. Metal-free fluorination methods, as demonstrated for fluoropyrimidines, may also apply, offering high yields under mild conditions (e.g., 60–80°C, 12–24 hrs) .
    Optimization Tips: Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., DMF for solubility) and temperature to minimize side products like dehalogenation or over-fluorination.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify the difluoromethyl group (CF₂H) via splitting patterns (e.g., a triplet for ¹H at δ ~5.5–6.5 ppm due to coupling with fluorine) . The bromine substituent deshields adjacent carbons, shifting ¹³C signals to δ ~160–170 ppm.
  • HRMS: Confirm molecular weight using ESI-HRMS, expecting [M+H]⁺ at m/z ≈ 223–225 (C₅H₄BrF₂N₂).
  • FT-IR: Detect C-F stretches at ~1100–1200 cm⁻¹ and C-Br vibrations at ~550–650 cm⁻¹ .

Q. How can researchers purify this compound, and what solvents are optimal?

Methodological Answer:

  • Recrystallization: Use acetonitrile or ethyl acetate for high-purity crystals. For example, dissolve the crude product in hot acetonitrile, filter, and cool to −20°C for crystallization .
  • Column Chromatography: Employ silica gel with hexane/ethyl acetate (4:1 to 2:1) gradients. Monitor fractions via UV detection (λ ~254 nm).
    Note: Avoid aqueous workup if the compound is moisture-sensitive.

Advanced Research Questions

Q. How does the electronic nature of the difluoromethyl group influence regioselectivity in subsequent reactions (e.g., Suzuki coupling)?

Methodological Answer: The electron-withdrawing CF₂H group activates the 4-bromo position for cross-coupling reactions. Computational studies (e.g., DFT) reveal that the CF₂H group lowers the LUMO energy at C4, enhancing oxidative addition with Pd catalysts. For Suzuki coupling:

  • Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C.
  • Monitor regioselectivity via ¹H NMR; competing reactivity at C2 is suppressed due to steric hindrance from CF₂H .

Q. What are the stability challenges of this compound under acidic/basic conditions, and how can degradation pathways be mitigated?

Methodological Answer:

  • Acidic Conditions: The C-Br bond may hydrolyze to form 4-hydroxy derivatives. Avoid prolonged exposure to HCl or H₂SO₄. Use buffered conditions (pH 6–7) for acid-mediated reactions .
  • Basic Conditions: Strong bases (e.g., NaOH) may displace Br⁻ via nucleophilic aromatic substitution. Substitute with milder bases (e.g., NaHCO₃) or conduct reactions at lower temperatures (0–25°C) .
    Mitigation Strategy: Conduct stability studies via accelerated degradation (40–60°C, 24–48 hrs) and analyze by HPLC to identify degradation products.

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Optimize the molecular geometry using B3LYP/6-311+G(d,p) basis sets. Calculate Fukui indices to identify electrophilic centers (C4 has higher f⁺ due to Br and CF₂H groups) .
  • Transition State Analysis: Model SNAr mechanisms to compare activation energies for substitutions at C4 vs. C2. Results can guide solvent selection (e.g., DMSO accelerates SNAr by stabilizing intermediates) .

Q. What strategies resolve contradictions in reported synthetic yields for analogous bromopyrimidines?

Methodological Answer: Discrepancies often arise from:

  • Impurity Profiles: Use LC-MS to quantify byproducts (e.g., dehalogenated or dimerized species).
  • Catalyst Loading: Pd-based couplings may require precise ligand ratios (e.g., XPhos vs. SPhos) to avoid Pd-black formation .
  • Scale-Up Effects: Pilot small-scale reactions (0.1–1 mmol) with rigorous temperature control before scaling.

Q. How do steric and electronic effects of the difluoromethyl group impact crystal packing and intermolecular interactions?

Methodological Answer:

  • X-Ray Diffraction: Analyze single crystals to reveal hydrogen-bonding networks. For example, the CF₂H group may form weak C-F···H-N interactions with adjacent pyrimidine rings, influencing solubility and melting points .
  • Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., F···H, Br···H) to correlate packing efficiency with thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.